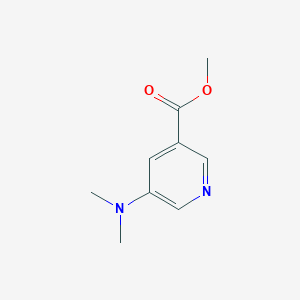

Methyl 5-(dimethylamino)nicotinate

Overview

Description

Methyl 5-(dimethylamino)nicotinate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of Methyl 5-(dimethylamino)nicotinate has been achieved through base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .Molecular Structure Analysis

The IUPAC name for Methyl 5-(dimethylamino)nicotinate is methyl 5-(dimethylamino)nicotinate . The InChI code for this compound is 1S/C9H12N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h4-6H,1-3H3 .Physical And Chemical Properties Analysis

Methyl 5-(dimethylamino)nicotinate is a solid substance at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

DNA Repair Enhancement

A study by Berger and Sikorski (1980) demonstrated that nicotinamide, a compound related to Methyl 5-(dimethylamino)nicotinate, stimulates DNA repair synthesis in human lymphocytes treated with DNA-damaging agents. This suggests potential applications in enhancing cellular repair mechanisms (Berger & Sikorski, 1980).

Cellular Differentiation

Research by Terada et al. (1979) found that nicotinamide and its analogues induce differentiation of murine erythroleukemia cells, highlighting their role in influencing cell fate and potential applications in cancer treatment (Terada et al., 1979).

Electrocatalytic Sensing

Persson (1990) developed a chemically modified electrode for the oxidation of reduced nicotinamide adenine dinucleotide (NADH) based on a phenothiazine derivative. This application is crucial for biochemical sensing and analysis (Persson, 1990).

Epigenetic Remodeling in Cancer

A study by Ulanovskaya et al. (2013) showed that Nicotinamide N-methyltransferase (NNMT), through its metabolic products, leads to epigenetic changes in cancer cells, offering insights into cancer treatment strategies (Ulanovskaya et al., 2013).

Membrane Fabrication

Research by Hassankiadeh et al. (2015) utilized Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate in the preparation of poly(vinylidene fluoride) hollow fiber membranes, indicating its use in advanced material fabrication (Hassankiadeh et al., 2015).

Metabolic Methylation Sink in Cancer

A study by Ulanovskaya et al. revealed that NNMT contributes to tumorigenesis by consuming methyl units and creating a stable metabolic product, 1-methylnicotinamide, which alters the epigenetic state of cancer cells (Ulanovskaya et al., 2013).

Safety and Hazards

The safety information for Methyl 5-(dimethylamino)nicotinate indicates that it may cause skin irritation and serious eye irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

Methyl 5-(dimethylamino)nicotinate is a methyl ester of niacin, which is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The primary targets of Methyl 5-(dimethylamino)nicotinate are peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Mode of Action

The mode of action of Methyl 5-(dimethylamino)nicotinate involves peripheral vasodilation . It is thought that Methyl 5-(dimethylamino)nicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This interaction with its targets results in enhanced local blood flow at the site of application .

Biochemical Pathways

The biochemical pathways affected by Methyl 5-(dimethylamino)nicotinate involve the vasodilation of peripheral blood capillaries . This vasodilation is thought to be mediated by the release of prostaglandin D2 . The downstream effects of this pathway include increased blood flow to the area of application, which can help alleviate muscle and joint pain .

Result of Action

The result of the action of Methyl 5-(dimethylamino)nicotinate is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the vasodilation of peripheral blood capillaries, which enhances local blood flow and can help to alleviate pain .

properties

IUPAC Name |

methyl 5-(dimethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBCZKOYJMGKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632084 | |

| Record name | Methyl 5-(dimethylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(dimethylamino)nicotinate | |

CAS RN |

29898-23-5 | |

| Record name | Methyl 5-(dimethylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)

![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)

![Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1593098.png)